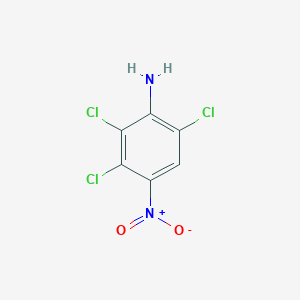

2,3,6-Trichloro-4-nitroaniline

Description

Contextual Significance of Substituted Anilines in Chemical Science

Substituted anilines, which are derivatives of the basic aniline (B41778) structure, are fundamental building blocks in a vast array of chemical industries. Their utility spans the synthesis of polymers, the development of pharmaceuticals, and the production of dyes. chemscene.comnih.gov These compounds serve as crucial intermediates in the creation of more complex molecules, owing to the reactive nature of the amino group and the potential for diverse substitutions on the benzene (B151609) ring.

The synthesis of substituted anilines is a well-explored area of chemical research, with numerous methods developed to achieve specific substitution patterns. sigmaaldrich.comgoogle.com These methodologies are critical for tailoring the properties of the final products, whether for enhancing biological activity in a drug candidate or for imparting a specific color in a dye. The versatility of aniline derivatives makes them indispensable in both academic research and industrial-scale chemical production. nih.gov

Research Landscape of Polychlorinated Nitroaniline Derivatives

Within the broader family of substituted anilines, polychlorinated nitroanilines are a specialized subgroup characterized by the presence of multiple chlorine atoms and at least one nitro group. These compounds are of particular interest due to their role as intermediates in the synthesis of agrochemicals, dyes, and pigments. smolecule.com For instance, 2,6-dichloro-4-nitroaniline (B1670479) is a known precursor in the manufacturing of certain dyes. wikipedia.orgwikipedia.org

The synthesis of polychlorinated nitroanilines typically involves multi-step processes. A common route is the nitration of a chlorinated benzene derivative, followed by amination or ammonolysis, where a chlorine atom is substituted by an amino group. smolecule.com An alternative pathway involves the chlorination of a nitroaniline precursor. wikipedia.orgprepchem.com The specific reagents and reaction conditions are carefully controlled to achieve the desired isomer with high purity and yield. For example, the preparation of 2,3-dichloro-6-nitroaniline (B1587157) can be achieved through the ammonolysis of 2,3,4-trichloronitrobenzene. google.com

The chemical properties and reactivity of these compounds are heavily influenced by the electron-withdrawing nature of the chlorine and nitro groups. This often results in unique biological activities, making them subjects of study in medicinal and agricultural chemistry. smolecule.com

Below is an interactive data table summarizing the properties of some researched polychlorinated nitroanilines:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Applications |

| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 99-30-9 | Precursor for dyes (e.g., Disperse Brown 1) sigmaaldrich.comwikipedia.orgchemicalbook.com |

| 2,4-Dichloro-6-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 2683-43-4 | Chemical intermediate nih.gov |

| 2,3-Dichloro-6-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.02 | 65078-77-5 | Intermediate for pesticides (e.g., aclonifen) google.com |

| 2,3,4-Trichloro-6-nitroaniline | C₆H₃Cl₃N₂O₂ | 241.46 | 172215-92-8 | Research chemical chemscene.com |

| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 196.46 | 634-93-5 | Raw material for dyes, insecticides, herbicides chemicalbook.comnih.gov |

Specific Focus on 2,3,6-Trichloro-4-nitroaniline: Current Research Status

Despite the extensive research into various polychlorinated nitroaniline isomers, a thorough review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific information on This compound . Searches for its synthesis, properties, and research applications did not yield any dedicated studies or data for this particular isomer.

This absence of information suggests that this compound is either a very rare compound, has not been a target of significant synthetic or applied research, or that studies concerning it are not widely published. Consequently, its chemical and physical properties, potential synthetic routes, and applications remain uncharacterized in the available scientific domain. The following data table reflects this lack of available information.

| Property | Value |

| Molecular Formula | C₆H₃Cl₃N₂O₂ |

| Molecular Weight ( g/mol ) | 241.46 |

| CAS Number | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Key Research Findings | No specific research data found. |

Further research would be necessary to synthesize and characterize this compound to determine its properties and potential utility in comparison to its other well-documented isomers.

Structure

3D Structure

Properties

CAS No. |

62406-69-3 |

|---|---|

Molecular Formula |

C6H3Cl3N2O2 |

Molecular Weight |

241.5 g/mol |

IUPAC Name |

2,3,6-trichloro-4-nitroaniline |

InChI |

InChI=1S/C6H3Cl3N2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 |

InChI Key |

LUAAQMFDPHTJDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Investigations for 2,3,6 Trichloro 4 Nitroaniline

Elucidation of Formation Pathways for 2,3,6-Trichloro-4-nitroaniline

Detailed scientific literature specifically documenting the formation or direct synthesis of this compound is notably scarce. The following sections address the characterization of related compounds as by-products and discuss hypothetical synthetic approaches for the target molecule based on established chemical principles.

The halogenation of aromatic amines is a common method for producing halogenated anilines. During these reactions, the formation of various isomers and polysubstituted by-products is possible, depending on the reaction conditions and the directing effects of the substituents on the aromatic ring. While there is extensive literature on the halogenation of aromatic amines, specific characterization of this compound as a by-product has not been prominently reported in the reviewed scientific literature. The process of halogenating an aromatic amine generally involves reacting the amine with a halogenating agent, where the amino group's directing influence plays a significant role in the position of the incoming halogen atoms.

Currently, there are no well-established or published direct synthetic routes specifically for this compound. However, plausible synthetic strategies can be proposed based on known organic reactions. A potential precursor for such a synthesis could be 2,3,6-trichloroaniline. Nitration of this precursor would be a logical step; however, the directing effects of the chloro and amino groups would need to be carefully considered to achieve the desired regiochemistry of the nitro group at the C4 position. The presence of multiple deactivating chloro groups and an activating amino group presents a complex regiochemical challenge.

Comparative Analysis of Synthetic Methodologies for Related Halogenated Nitroanilines

To understand the potential synthetic pathways for this compound, it is instructive to examine the established synthesis of structurally similar halogenated nitroanilines. Two primary strategies are the nitration of chlorinated benzene (B151609) precursors and the amination of chlorinated nitrobenzene (B124822) intermediates.

The nitration of chlorinated benzenes is a widely used method for the synthesis of chloronitrobenzenes, which can then be further functionalized. For instance, the synthesis of 2,3-dichloro-6-nitroaniline (B1587157) can be achieved by first nitrating 1,2,3-trichlorobenzene in a sulfuric acid system to produce 2,3,4-trichloronitrobenzene patsnap.com. This intermediate is then subjected to an amination reaction.

The nitration of 1,2,4-trichlorobenzene (B33124) is another relevant example, which can lead to the formation of trichlorodinitrobenzene derivatives under forcing conditions google.com. The reaction conditions, such as temperature and the composition of the nitrating mixture (typically a mixture of nitric acid and sulfuric acid), are crucial in determining the extent and regioselectivity of nitration google.com.

Table 1: Examples of Nitration of Chlorinated Benzene Precursors

| Starting Material | Nitrating Agent | Product | Reference |

| 1,2,3-Trichlorobenzene | Nitric acid in sulfuric acid | 2,3,4-Trichloronitrobenzene | patsnap.com |

| 1,2,4-Trichlorobenzene | Nitric acid and sulfuric acid | 1,2,4-Trichloro-3,5-dinitrobenzene | google.com |

| p-Nitroaniline | Potassium chlorate in HCl | 2,6-Dichloro-4-nitroaniline (B1670479) | prepchem.com |

The amination of polychlorinated nitrobenzenes is a key step in the synthesis of many halogenated nitroanilines. This reaction typically involves the nucleophilic substitution of a chlorine atom by an amino group, often using ammonia (B1221849) or an ammonia source. For example, 2,3,4-trichloronitrobenzene can be converted to 2,3-dichloro-6-nitroaniline through an ammonolysis reaction with ammonia water in an organic solvent at elevated temperatures and pressures patsnap.com.

The reactivity of the chlorine atoms towards nucleophilic substitution is influenced by the presence and position of the electron-withdrawing nitro group. In many cases, a catalyst is employed to facilitate the amination process. For instance, the synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene can be catalyzed by sulfur-containing compounds, which has been shown to improve yield and selectivity google.com.

Table 2: Examples of Amination of Chlorinated Nitrobenzene Intermediates

| Starting Material | Aminating Agent | Product | Reference |

| 2,3,4-Trichloronitrobenzene | Ammonia water | 2,3-Dichloro-6-nitroaniline | patsnap.com |

| 3,4-Dichloronitrobenzene | Ammonia | 2-Chloro-4-nitroaniline (B86195) | google.com |

| 4-Nitrochlorobenzene | Ammonia | 4-Nitroaniline | wikipedia.org |

Catalysis and Reaction Optimization in Halogenated Nitroaniline Synthesis

Catalysis plays a pivotal role in the synthesis of halogenated nitroanilines, often improving reaction rates, yields, and selectivity. In amination reactions of chlorinated nitrobenzenes, various catalysts have been explored. For the synthesis of 2,3-dichloro-6-nitroaniline, the use of a sulfur-containing catalyst like p-hydroxybenzene sulfonic acid in an aqueous medium has been reported to give high yields and purity of the final product google.com.

Reaction optimization is crucial for maximizing the efficiency and safety of these synthetic processes. Key parameters that are often optimized include temperature, pressure, reaction time, and the molar ratios of reactants and catalysts. For example, in the nitration of 1,2,3-trichlorobenzene, the temperature and the concentration of the sulfuric acid are critical for controlling the reaction and achieving the desired product, 2,3,4-trichloronitrobenzene patsnap.com. Similarly, in the subsequent amination step, controlling the temperature and pressure is essential for driving the reaction to completion while minimizing side reactions google.com. The choice of solvent can also significantly impact the outcome of these reactions google.com.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of polychlorinated nitroanilines aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific research on this compound is limited, principles applied to structurally similar compounds offer significant insights.

Key strategies in green synthetic route development include:

Use of Aqueous Media: A significant advancement in the synthesis of related compounds, like 2,6-dichloro-4-nitroaniline, is the utilization of water as the reaction solvent instead of harsh organic solvents. google.com This approach not only reduces the environmental footprint associated with volatile organic compounds (VOCs) but also simplifies product isolation. For instance, the chlorination of 4-nitroaniline can be effectively carried out in a dilute aqueous acid medium. google.com

Catalyst and Reagent Selection: The choice of reagents and catalysts is crucial. An environmentally friendly preparation method for 2,6-dichloro-4-nitroaniline has been developed, highlighting the industry's move towards greener alternatives. google.com For the synthesis of 2,3-dichloro-6-nitroaniline, using a sulfur-containing compound as a catalyst in water with ammonia has been shown to be a high-yield, environmentally friendly, and safe method suitable for industrial production. google.com Another green process involves using bromide–bromate salts for the bromination of 4-nitroaniline in an aqueous acidic medium, which avoids the use of organic solvents. rsc.org

Waste Reduction and Recycling: A notable green aspect is the potential for recycling the reaction medium. In a process for preparing 2,6-dibromo-4-nitroaniline, the aqueous acidic filtrate was successfully recycled up to five times without a significant loss in product purity or yield. rsc.org Similarly, processes for manufacturing 2,6-dichloro-4-nitroaniline have been designed where the effluent from a prior chlorination can be used as the reaction medium for subsequent batches. google.com

Alternative Energy Sources: Microwave-assisted synthesis represents a green alternative for producing anilines from aryl halides. This method can eliminate the need for organic solvents and catalysts, leading to a more efficient and eco-friendly process. nih.gov

These examples from closely related compounds underscore a clear trend towards developing more sustainable synthetic routes for halogenated nitroanilines. The principles of using water as a solvent, employing safer catalysts, and recycling waste streams are directly applicable to the development of greener manufacturing processes for this compound.

Process Analytical Technology and Yield Enhancement in Production

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comprocess-insights.com The goal of PAT is to ensure final product quality by building it into the process from the start, which often leads to significant yield enhancement. mt.com

In the context of producing this compound and related compounds, PAT implementation can offer several advantages:

Real-Time Monitoring and Control: PAT tools, such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reactant consumption and product formation. mt.com This continuous oversight enables precise control over reaction conditions like temperature and reagent addition, preventing the formation of by-products and maximizing the yield of the desired product. google.com

Improved Process Understanding: By providing a continuous stream of data, PAT helps in gaining a deeper understanding of the reaction kinetics and mechanisms. mt.com This knowledge is invaluable for optimizing the process to achieve higher efficiency and consistency.

Enhanced Safety and Quality: Automation and real-time monitoring can lead to enhanced process safety. mt.com By ensuring that the process stays within its defined parameters, the quality and uniformity of the final product are significantly improved. mt.com

Yield Enhancement in Practice:

High yields are a primary objective in chemical manufacturing. Various synthetic processes for related chlorinated nitroanilines demonstrate a range of achievable yields, which can be further optimized through PAT.

For example, a patented process for the manufacture of 2,6-dichloro-4-nitroaniline reports yields between 82.3% and 90.6% by carefully controlling the chlorination of p-nitroaniline in acetic acid. google.com Another process for the same compound, using chlorine bleaching liquor in water, achieves a yield of 90% with a purity of at least 97%. google.com Furthermore, a method for preparing 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene reports exceptionally high yields of over 99% with high selectivity. google.com

The table below summarizes yield data from various synthetic routes for closely related compounds, illustrating the potential for high-yield production.

| Compound | Starting Material | Key Reagents/Solvents | Reported Yield | Reference |

|---|---|---|---|---|

| 2,6-dichloro-4-nitroaniline | p-nitroaniline | Cl2 in acetic acid | 82.3% - 90.6% | google.com |

| 2,6-dichloro-4-nitroaniline | 4-nitroaniline | Chlorine bleaching liquor in water/HCl | 90% | google.com |

| 2,3-dichloro-6-nitroaniline | 2,3,4-trichloronitrobenzene | Ammonia water, sulfur-containing catalyst | >99% | google.com |

| p-nitroaniline | α-methylbenzalaniline | Nitric acid, sulfuric acid, halogenated hydrocarbon solvent | ~99% | google.com |

Chemical Reactivity and Transformation Studies of 2,3,6 Trichloro 4 Nitroaniline

Electrophilic and Nucleophilic Aromatic Substitution Profiles

The susceptibility of the benzene (B151609) ring in 2,3,6-trichloro-4-nitroaniline to substitution reactions is significantly influenced by the existing substituents. The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orglkouniv.ac.in Conversely, the nitro group and chlorine atoms are deactivating groups, with the nitro group being a meta-director and the halogens being ortho-, para-directors. wikipedia.org

In this compound, the position available for electrophilic attack is C5. The directing effects of the substituents on this position are summarized in the table below.

| Substituent | Position Relative to C5 | Electronic Effect | Directing Influence on C5 |

|---|---|---|---|

| -NH2 | meta | Activating, ortho, para-director | Not favored |

| -NO2 | ortho | Deactivating, meta-director | Not favored |

| -Cl (at C2) | meta | Deactivating, ortho, para-director | Not favored |

| -Cl (at C3) | para | Deactivating, ortho, para-director | Favored |

| -Cl (at C6) | ortho | Deactivating, ortho, para-director | Favored |

Given the strong deactivation of the ring by three chlorine atoms and a nitro group, electrophilic aromatic substitution on this compound is expected to be very difficult and require harsh reaction conditions.

Nucleophilic aromatic substitution (SNAr) is more likely, particularly at the carbon atoms bearing a halogen and activated by the strongly electron-withdrawing nitro group. nih.govmdpi.com For an SNAr reaction to occur, there must be a strong electron-withdrawing group ortho or para to the leaving group (in this case, a chlorine atom). youtube.com

| Position of Chlorine | Position of -NO2 Group | Feasibility of SNAr |

|---|---|---|

| C2 | meta | Unlikely |

| C3 | para | Possible |

| C6 | meta | Unlikely |

The chlorine at C3 is para to the nitro group, making it the most probable site for nucleophilic attack. The chlorines at C2 and C6 are meta to the nitro group and are therefore not activated towards SNAr.

Reductive and Oxidative Transformations of Aromatic Nitro and Amine Functionalities

The nitro and amine groups on the aromatic ring are susceptible to reduction and oxidation, respectively.

The reduction of aromatic nitro groups to primary amines is a common and well-established transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed for this purpose. commonorganicchemistry.comscispace.comorganic-chemistry.org

| Reagent/Method | Conditions | General Applicability |

|---|---|---|

| Catalytic Hydrogenation (H2/Pd, Pt, or Ni) | Pressurized H2 gas, various solvents | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Acidic aqueous medium | Classic and effective method. scispace.com |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic systems | Milder conditions, can be selective. |

| Tin(II) Chloride (SnCl2) | Acidic solution | Mild reducing agent. commonorganicchemistry.com |

The reduction of this compound would yield 2,3,6-trichloro-p-phenylenediamine. The choice of reducing agent would be crucial to avoid unwanted side reactions, such as hydrodehalogenation (removal of chlorine atoms), which can occur under certain catalytic hydrogenation conditions.

The oxidation of the primary amino group in anilines can lead to a variety of products, including nitroso compounds, azoxy compounds, and, under more forceful conditions, nitro compounds. mdpi.com The oxidation of anilines is often complex and can be sensitive to the reaction conditions and the presence of other substituents on the aromatic ring. In a study on the supercritical water oxidation of nitroanilines, it was found that the amino group is more susceptible to attack than the nitro group. nih.gov The electrochemical oxidation of chloroanilines has also been investigated, revealing complex dimerization and substitution reactions. researchgate.net

Halogen Atom Reactivity and Exchange Dynamics

As discussed in section 3.1, the chlorine atoms at positions C2 and C6 are not activated towards nucleophilic aromatic substitution due to their meta relationship with the strongly electron-withdrawing nitro group. The chlorine atom at C3, being para to the nitro group, is activated and could potentially be displaced by a strong nucleophile under appropriate conditions.

Halogen exchange reactions, where one halogen is replaced by another, are also a possibility. These reactions often proceed via a nucleophilic aromatic substitution mechanism. For example, treatment with a fluoride (B91410) salt in a polar aprotic solvent could potentially replace the chlorine at C3 with fluorine, provided the conditions are suitable to overcome the activation energy for this transformation.

Kinetic and Mechanistic Studies of Chemical Reactions

Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The first step, the attack of the electrophile on the aromatic ring, is typically the rate-determining step. lkouniv.ac.inminia.edu.eg

Nucleophilic Aromatic Substitution (SNAr): This is generally a two-step mechanism involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.govmdpi.com The first step is usually rate-limiting.

Reduction of Nitro Group: The mechanism of nitro group reduction varies with the reducing agent. For example, with metals in acid, it is believed to involve a series of single electron transfers. Catalytic hydrogenation involves the addition of hydrogen atoms across the nitrogen-oxygen bonds on the catalyst surface.

Kinetic studies on the oxidation of aniline (B41778) and its derivatives, such as p-nitroaniline, by 2,6-dichloroquinone-4-chloro-imide have shown the reactions to be first order in both the oxidant and the substrate. researchgate.net Such studies provide insight into the reaction pathways and the factors that influence reaction rates.

Spectroscopic Data for this compound Remains Elusive in Scientific Databases

A comprehensive search for detailed spectroscopic data on the chemical compound this compound has yielded no specific experimental or readily available computational data for its advanced spectroscopic characterization. Despite the importance of such data for structural elucidation and analytical purposes, dedicated studies detailing the Fourier Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles of this particular isomer appear to be unavailable in the public domain and major scientific databases.

The initial objective was to construct a detailed article focusing solely on the spectroscopic properties of this compound, structured around a specific outline. However, the foundational data required to populate the sections on vibrational spectroscopy (FTIR and Raman, including Surface-Enhanced Raman Scattering), nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry techniques could not be located.

Searches for this specific isomer were conducted across a wide range of scientific literature and chemical data repositories. The results predominantly returned information on other isomers, such as 2,4,6-trichloroaniline, various dichloro-nitroanilines, and other substituted nitroanilines. While this information provides a general understanding of the expected spectral regions for the functional groups present—such as the amino (-NH₂), nitro (-NO₂), and chloro (-Cl) groups on a benzene ring—it is not scientifically accurate to extrapolate these findings to the specific substitution pattern of this compound. Spectroscopic properties are highly sensitive to the precise arrangement of substituents on the aromatic ring, and data from one isomer cannot be used to represent another.

Furthermore, efforts to locate pre-computed or predicted spectroscopic data for this compound from computational chemistry databases were also unsuccessful. While computational methods like Density Functional Theory (DFT) are powerful tools for predicting spectroscopic data when experimental results are unavailable, no published studies or database entries containing these predictions for the target molecule could be found.

The absence of this fundamental data prevents the creation of the requested scientifically accurate and detailed article. The scientific community has not, to date, published the specific spectroscopic characterization of this compound that would be necessary to fulfill the detailed requirements of the proposed article structure, including the generation of data tables for its FTIR, Raman, NMR, and mass spectral features.

Therefore, until such time as this compound is synthesized and its spectroscopic properties are formally characterized and published, a detailed and accurate article on its advanced spectroscopic characterization and structural elucidation cannot be responsibly generated.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2,3,6-Trichloro-4-nitroaniline (C₆H₃Cl₃N₂O₂), HRMS would be expected to provide an exact mass measurement, allowing for differentiation from other compounds with the same nominal mass but different elemental formulas.

In studies of related compounds like nitroaniline isomers, Selective Reagent Ion–Time-of-Flight–Mass Spectrometry (SRI–ToF–MS), a form of HRMS, has been used to investigate proton and charge transfer reactions. nih.gov These analyses show that even isomeric compounds can be distinguished based on differences in their fragmentation patterns under specific ionization conditions. nih.gov For this compound, HRMS coupled with techniques like gas chromatography (GC-HRMS) would offer enhanced selectivity and sensitivity, achieving low limits of detection, as demonstrated in the analysis of other chlorinated aromatic compounds. nih.gov

| Technique | Application | Expected Outcome for this compound |

| HRMS | Elemental Composition Determination | Provides exact mass measurement to confirm the molecular formula C₆H₃Cl₃N₂O₂. |

| SRI-ToF-MS | Isomer Differentiation | Could distinguish this compound from its isomers through unique fragmentation. |

| GC-HRMS | Trace Analysis | Enables highly sensitive and selective quantification in complex matrices. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, and the mass spectrometer then fragments and detects the individual components, generating a unique mass spectrum that acts as a molecular fingerprint.

| Parameter | Description | Relevance to this compound |

| Retention Time (Rt) | Time taken for the compound to pass through the GC column. | A characteristic value used for identification under specific chromatographic conditions. |

| Molecular Ion Peak (M⁺) | The peak corresponding to the intact molecule's mass. | Expected to show a characteristic isotopic cluster due to the three chlorine atoms. |

| Fragmentation Pattern | Unique set of fragment ions produced upon electron ionization. | Used for structural confirmation and identification by comparing to spectral libraries. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for By-product and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of less volatile or thermally sensitive compounds that are not amenable to GC-MS. It is frequently employed for the identification of by-products, degradation products, and metabolites in various matrices.

An LC-MS/MS method developed for the analysis of niclosamide (B1684120) and its primary degradate, 2-chloro-4-nitroaniline (B86195) (2C4NA), highlights the utility of this technique. rsc.org The method allowed for the simultaneous determination of the parent compound and its degradates in water samples with high sensitivity. rsc.org In studies on the biodegradation of 2-C-4-NA by Rhodococcus sp., both HPLC (a form of LC) and GC-MS were used to identify key metabolites, demonstrating the complementary nature of these techniques. plos.orgnih.gov For this compound, LC-MS/MS would be an invaluable tool for studying its environmental fate, identifying metabolites from microbial degradation, and detecting non-volatile by-products from its synthesis.

| Technique | Analyte Type | Application Example |

| LC-MS/MS | Non-volatile, polar compounds | Simultaneous analysis of niclosamide and its degradate 2-chloro-4-nitroaniline in water. rsc.org |

| HPLC | Metabolites | Identification of 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol during biodegradation of 2-chloro-4-nitroaniline. plos.orgnih.gov |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectra of nitroanilines are characterized by strong absorption bands due to the presence of the benzene (B151609) ring substituted with both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂). For instance, the UV-Vis spectrum of 2-chloro-4-nitroaniline in methanol (B129727) shows a strong absorption maximum. nist.gov The position of λmax is sensitive to the substitution pattern on the aromatic ring and the solvent used. The additional chlorine atoms in this compound would be expected to cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to simpler chloro-nitroanilines due to their electronic and steric effects.

| Compound | λmax (nm) | Significance |

| 2-Nitroaniline | ~400 | Shows characteristic absorption of a nitroaniline chromophore. researchgate.net |

| 4-Nitroaniline | ~380 | Used as a probe for acidity and solvatochromic studies. researchgate.net |

| 2-Chloro-4-nitroaniline | Specific λmax in methanol | Provides a baseline for predicting the spectrum of more substituted analogues. nist.gov |

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms, bond lengths, bond angles, and torsional angles.

While the crystal structure of this compound itself has not been reported, the structures of several salts of the closely related 2-chloro-4-nitroaniline have been determined by single-crystal X-ray diffraction. researchgate.netnih.gov These studies reveal detailed information about how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds involving the ammonium (B1175870) and nitro groups. For example, in the structure of 2-chloro-4-nitroanilinium bromide, the ammonium group and the bromide anion form one-dimensional hydrogen-bonded networks. researchgate.netnih.gov The analysis of this compound would similarly reveal its precise molecular geometry and how the three chlorine atoms, the nitro group, and the aniline (B41778) moiety influence its solid-state packing and intermolecular forces.

| Compound Derivative | Crystal System | Key Structural Features |

| 2-chloro-4-nitroanilinium bromide | (Not specified) | One-dimensional hydrogen-bonding networks. nih.gov |

| 2-chloro-4-nitroanilinium hydrogen sulfate | (Not specified) | Two-dimensional hydrogen-bonding networks. nih.gov |

| meta-Nitroaniline | Orthorhombic | Almost perfectly planar molecule. rsc.org |

| para-Nitroaniline hydrochloride | Monoclinic | Bond lengths and angles are within expected ranges. researchgate.net |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool in computational chemistry for studying the properties of molecules like 2,3,6-Trichloro-4-nitroaniline. DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable, low-energy structure is found. This optimized geometry represents the most probable structure of the molecule in the gas phase.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted via DFT/B3LYP) This table presents hypothetical data to illustrate what a DFT geometry optimization would yield. Actual values would require a specific computational study.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C1-N(H2) | 1.375 | - | - |

| C4-N(O2) | 1.470 | - | - |

| C2-Cl | 1.735 | - | - |

| C3-Cl | 1.730 | - | - |

| C6-Cl | 1.740 | - | - |

| - | - | C1-C2-C3 | 121.5 |

| - | - | O-N-O | 124.0 |

| - | - | - | C2-C1-N(H2)-H |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods are used to predict the vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. After geometry optimization, a frequency calculation is performed. This analysis provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each of the normal modes of vibration.

For this compound, this would allow for the assignment of specific molecular motions (stretching, bending, wagging, twisting) to the bands in its experimental spectra. Key vibrational signatures would include the symmetric and asymmetric stretching of the N-H bonds in the amino group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-Cl stretching modes, and various vibrations of the benzene (B151609) ring. Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. ajeee.co.inresearchgate.net

Table 2: Predicted Principal Vibrational Frequencies for this compound This table contains hypothetical data representative of a DFT frequency calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| N-H Asymmetric Stretch | 3510 | IR, Raman |

| N-H Symmetric Stretch | 3405 | IR, Raman |

| C-H Stretch | 3080 | IR, Raman |

| N-O Asymmetric Stretch | 1550 | IR, Raman |

| N-O Symmetric Stretch | 1345 | IR, Raman |

| C-N Stretch (Amino) | 1290 | IR, Raman |

| C-Cl Stretch | 720 | IR, Raman |

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be localized on the electron-donating amino group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation, a characteristic feature of many nitroaniline derivatives. researchgate.netnrct.go.th

Table 3: Illustrative Frontier Molecular Orbital Properties This table shows the kind of data generated from an FMO analysis.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.90 |

| HOMO-LUMO Energy Gap (ΔE) | 3.95 |

Natural Bond Orbital (NBO) and Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (delocalization of electron density) between filled, bonding orbitals and empty, anti-bonding orbitals. nih.gov This analysis is particularly useful for quantifying the extent of intramolecular charge transfer (ICT).

In this compound, NBO analysis would quantify the electron donation from the lone pair orbitals of the amino nitrogen to the anti-bonding orbitals of the benzene ring, and from the ring's π-system to the anti-bonding orbitals of the nitro group. The stabilization energies (E(2)) associated with these interactions provide a measure of their strength. This data would confirm the roles of the amino group as an electron donor and the nitro group as an electron acceptor, and explain how the chlorine substituents modulate these electronic effects. nih.govresearchgate.net

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. It is plotted onto the molecule's electron density surface, showing regions of positive and negative electrostatic potential. nrct.go.th

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these would be located around the oxygen atoms of the nitro group and potentially the lone pair of the amino nitrogen.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These would be found around the hydrogen atoms of the amino group. nrct.go.th

The MESP map provides a clear, visual guide to the molecule's charge distribution and helps identify where it is most likely to interact with other chemical species. researchgate.net

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. This is typically done by systematically changing one or more internal coordinates, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecular structure at each step. semanticscholar.org

For this compound, a PES scan could be used to map the energy changes associated with the rotation of the nitro and amino groups. nih.gov This would provide a detailed profile of the rotational energy barriers, identifying the most stable (lowest energy) and transition state (highest energy) conformations. Such an analysis is critical for understanding the molecule's flexibility and the energetic costs of conformational changes, which can influence its chemical and physical properties. nih.govrug.nl

Molecular Dynamics (MD) Simulations for Chemical Behavior and Interactions

For a molecule like this compound, MD simulations could elucidate several key aspects:

Solvation and Interaction with Water: Simulations could model how the molecule interacts with water, providing insights into its solubility and the stability of its solvated state. The presence of both polar (nitro and amino groups) and nonpolar (trichlorinated benzene ring) regions suggests complex interactions.

Conformational Analysis: The rotation around the C-N bonds of the amino and nitro groups can be studied to understand the molecule's flexibility and preferred conformations in different environments. Theoretical calculations on related compounds like 2-chloro-4-nitroaniline (B86195) have explored the energy barriers for the rotation of the nitro group.

Intermolecular Interactions: MD simulations can predict how molecules of this compound interact with each other in a condensed phase. This is crucial for understanding its physical properties, such as melting point and crystal packing. Studies on other nitroanilines have highlighted the importance of hydrogen bonding and other weak interactions in their crystal structures.

Interactive Data Table: Predicted Molecular Properties Relevant to MD Simulations

| Property | Predicted Value | Significance for MD Simulations |

| Molecular Weight | 241.46 g/mol | Influences diffusion and overall dynamics. |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | Indicates the polar surface area, which is crucial for interactions with polar solvents. |

| Rotatable Bonds | 1 | Affects the conformational flexibility of the molecule. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models are widely used to predict the environmental fate of chemicals when experimental data is scarce. researchgate.netljmu.ac.uk

For this compound, QSAR/QSPR models can be employed to estimate key parameters that govern its environmental distribution and persistence:

Bioconcentration Factor (BCF): The potential for a chemical to accumulate in aquatic organisms can be predicted using its octanol-water partition coefficient (logP) in QSAR models. The high logP value of chlorinated anilines suggests a potential for bioconcentration.

Biodegradability: The presence of a nitro group and multiple chlorine substituents on the aromatic ring generally increases the resistance of a compound to microbial degradation. QSAR models can help classify this compound in terms of its expected biodegradability.

Interactive Data Table: Predicted Environmental Fate Parameters from QSAR/QSPR

| Parameter | Predicted Value/Behavior | Implication for Environmental Fate |

| LogP | ~3.14 | Indicates a tendency to partition into organic matter and potential for bioaccumulation. |

| Soil Adsorption | Likely strong adsorption | Reduced mobility in soil and potential for persistence in the soil compartment. |

| Biodegradability | Expected to be low | Potential for persistence in the environment. |

Environmental Behavior and Degradation Pathways of 2,3,6 Trichloro 4 Nitroaniline

Abiotic Transformation Mechanisms

Hydrolytic Stability and Degradation Kinetics

No specific data on the hydrolysis rates or degradation kinetics of 2,3,6-Trichloro-4-nitroaniline could be located. To determine its hydrolytic stability, experimental studies under controlled pH, temperature, and medium conditions would be necessary. Such studies would quantify the compound's susceptibility to reaction with water, which is a key factor in its environmental persistence. For other chlorinated anilines, the presence and position of functional groups can significantly influence hydrolysis rates, but this cannot be assumed for the specific isomer without direct evidence. nih.gov

Photochemical Degradation under UV Irradiation

Information regarding the photochemical degradation of this compound upon exposure to UV irradiation is not available. Research into the photolysis of similar aromatic compounds suggests that they can be susceptible to degradation when exposed to light, particularly at wavelengths greater than 290 nm. nih.gov However, the specific rate of degradation, the quantum yield, and the identity of potential photoproducts for this compound remain uninvestigated. A study on 2,4,5-trichloroaniline (B140166) showed that its degradation in lake water was primarily due to photochemical processes. nih.gov

Thermal Stability and Decomposition Characteristics

There is no available information detailing the thermal stability or decomposition products of this compound. Thermal decomposition studies are crucial for understanding the compound's behavior in high-temperature environments and for identifying potentially hazardous breakdown products. For the related compound 2,4,6-trichloroaniline, heating to decomposition is known to emit toxic fumes of hydrogen chloride and nitrogen oxides. nih.gov

Environmental Persistence and Remediation Strategies

Due to the absence of data on its degradation pathways, the environmental persistence of this compound cannot be accurately assessed. Persistence is a function of a compound's resistance to various degradation mechanisms (hydrolysis, photolysis, biodegradation). Without this foundational data, it is impossible to predict how long the compound might remain in soil or water.

Consequently, no specific remediation strategies have been developed for this compound. General remediation techniques for chlorinated aromatic compounds include bioremediation, in-situ chemical oxidation or reduction, and thermal treatment. epa.govitrcweb.org However, the efficacy of these methods would need to be specifically tested for this compound. The chemical stability and persistence of nitroaniline compounds, in general, are a cause for environmental concern, often leading to their inclusion in priority pollutant lists. researchgate.net

Until specific research is conducted and published, a scientifically rigorous article on the environmental behavior and degradation pathways of this compound cannot be compiled.

Applications in Chemical Synthesis and Materials Science

Intermediate in Organic Synthesis Processes

As a substituted aniline (B41778), 2,3,6-Trichloro-4-nitroaniline possesses functional groups—namely the amino (-NH2), nitro (-NO2), and chloro (-Cl) groups—that make it a potential candidate as an intermediate in various organic synthesis processes. The reactivity of these groups allows for a range of chemical transformations.

Precursor for Advanced Dyes and Pigments Development

Building Block for Agrochemical Research

While many chlorinated nitroanilines find use as starting materials or intermediates in the synthesis of pesticides, including fungicides and herbicides, there is a lack of specific published research detailing the role of this compound as a building block in agrochemical research. Its structural similarity to known agrochemically active molecules suggests potential, but this has not been substantiated in the available literature.

Synthetic Intermediate for Pharmaceutical Compound Development

The aniline and nitrobenzene (B124822) moieties are present in numerous pharmaceutically active compounds. These structures can be key for biological activity or can serve as scaffolds for further chemical modification. However, a comprehensive search for the utilization of this compound as a synthetic intermediate in the development of specific pharmaceutical compounds did not provide any concrete research findings or established synthetic pathways.

Potential in Functional Materials Development

Functional materials are designed to possess specific properties, such as electronic, optical, or magnetic characteristics. Nitroaniline derivatives are sometimes explored for their nonlinear optical (NLO) properties. Despite this, there is no specific research available that investigates or confirms the potential of this compound in the development of functional materials.

Analytical Methodologies for Environmental Monitoring and Quality Control

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2,3,6-Trichloro-4-nitroaniline from complex mixtures, enabling its accurate measurement. Both gas and liquid chromatography are widely employed, each with specific advantages for different applications.

Gas chromatography, particularly with a nitrogen-phosphorus detector (GC-NPD), is a well-established procedure for analyzing aniline (B41778) derivatives in environmental samples like wastewater. epa.gov This method is capable of determining a wide variety of anilines at low part-per-billion (ppb) levels. epa.gov For effective analysis, sample preparation often involves extraction at a specific pH (e.g., pH 11) with a solvent like methylene chloride, followed by concentration and potential cleanup steps. epa.gov

The choice of capillary column is crucial for achieving the desired separation. Fused silica capillary columns such as the SE-54 are commonly used. epa.govepa.gov However, it is important to note that certain aniline isomers may not be fully resolved on a single column, sometimes necessitating the use of a secondary, alternate column (like an SE-30) for confirmation. epa.gov The performance of GC analysis for nitroanilines is highly dependent on maintaining an inert system, including the injection liner and column, to prevent analyte degradation and ensure reliable results. chromforum.org For complex samples, cleanup procedures using materials like Florisil may be required to remove interferences. epa.gov

Table 1: Recommended GC Conditions for Aniline Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Primary Column | SE-54 Fused Silica, 30 m x 0.25 mm | epa.gov |

| Carrier Gas | Helium | epa.gov |

| Temperature Program | Initial 80°C for 2 min, ramp to 220°C at 10°C/min, hold for 15 min | epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) | epa.govepa.gov |

| Injection | On-column splitless | epa.gov |

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for analyzing polar and thermolabile compounds like nitroanilines because it typically does not require a derivatization step. thermofisher.com This makes the sample preparation process less time-consuming and complex. thermofisher.com HPLC is frequently used for determining aniline derivatives in drinking and environmental waters. thermofisher.com

Reverse-phase HPLC is a common approach. For instance, a method for the related compound 2,4,6-Trichloroaniline uses a simple isocratic mobile phase of acetonitrile (B52724) and water on a Newcrom R1 column, with UV detection at 210 nm. sielc.comsielc.com To handle low concentrations in water samples, on-line solid-phase extraction (SPE) can be coupled with HPLC. thermofisher.com This automated technique enhances sensitivity and provides robust process control. thermofisher.com The choice of mobile phase is critical; for example, in the analysis of niclosamide (B1684120) and its degradate 2-chloro-4-nitroaniline (B86195), methanol (B129727) was found to be superior to acetonitrile for both separation and sensitivity. rsc.org

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing unambiguous identification and precise quantification, especially when coupled with a chromatographic separation system.

The combination of gas chromatography or liquid chromatography with mass spectrometry (GC/MS and LC/MS) provides powerful analytical systems for complex sample analysis. GC/MS is used to confirm the identity of a compound by comparing the mass spectrum obtained from a sample extract with that of a known standard. epa.gov For some applications, derivatization of the analyte may be performed prior to GC/MS analysis to improve chromatographic behavior. nih.gov

A comparative study on aniline derivatives in groundwater found that GC/MS, GC/MS-MS, and LC/MS-MS all yielded comparable quantification results, deviating less than 15% from interlaboratory reference values. d-nb.inforesearchgate.net Tandem mass spectrometry (GC/MS-MS) can offer a tenfold increase in sensitivity compared to single quadrupole GC/MS. d-nb.info

LC/MS-MS has the distinct advantage of allowing for direct injection of water samples without extensive preparation, making it a rapid and highly sensitive alternative to GC-based methods. d-nb.info However, the ionization efficiency in LC/MS can be significantly affected by the analyte's structure; for example, ortho-substituted chloroanilines may show lower ion yields compared to their meta- and para-substituted counterparts. d-nb.info

Table 2: Comparison of Analytical Techniques for Aniline Derivatives

| Technique | Advantages | Disadvantages | Source |

|---|---|---|---|

| GC/MS | Standardized method, reliable quantification. | May require derivatization for polar compounds. | thermofisher.comd-nb.info |

| GC/MS-MS | Higher sensitivity (up to 10x) than GC/MS. | More complex instrumentation. | d-nb.info |

| LC/MS-MS | No sample preparation (direct injection), rapid, high sensitivity. | Ionization efficiency can be analyte-dependent. | d-nb.info |

Advanced Spectroscopic Detection Methods

Beyond standard chromatographic detectors, advanced spectroscopic methods are being developed for rapid and sensitive detection of nitroaniline compounds, offering potential for on-site and real-time monitoring.

Luminescent sensors, particularly those based on metal-organic frameworks (MOFs), have emerged as a promising technology for the rapid and convenient detection of nitroaromatic compounds. nih.gov Research on the closely related compound 2,6-Dichloro-4-nitroaniline (B1670479) (DCN) has demonstrated the efficacy of this approach. nih.gov

Two-dimensional Cadmium-based MOFs (Cd-MOFs) have been developed that exhibit a rapid and sensitive fluorescent response to DCN. nih.gov These sensors operate on a fluorescence quenching mechanism, where the presence of the analyte decreases the luminescence intensity of the MOF. nih.gov The quenching is attributed to a combination of competitive light absorption and photoinduced electron transfer. nih.gov

These Cd-MOF sensors are characterized by excellent stability, high selectivity, and good reusability. nih.gov They can detect DCN in as little as 30 seconds with detection limits as low as 0.12 μM. nih.gov The change in fluorescence intensity shows a good linear relationship with the concentration of the analyte. nih.gov Furthermore, these fluorescent MOFs have been used to create test papers, demonstrating their potential for practical, on-site detection of nitroaniline contaminants in environmental samples like soil. nih.gov

Table 3: Performance of Luminescent Cd-MOF Sensors for DCN Detection

| Parameter | CdMOF-1 | CdMOF-2 | Source |

|---|---|---|---|

| Analyte | 2,6-Dichloro-4-nitroaniline (DCN) | 2,6-Dichloro-4-nitroaniline (DCN) | nih.gov |

| Response Time | 30 seconds | 30 seconds | nih.gov |

| Limit of Detection (LOD) | 0.36 μM | 0.12 μM | nih.gov |

| Linear Range | 1–15 μM | 0.3–30 μM | nih.gov |

| Correlation Coefficient (R²) | 0.999 | 0.991 | nih.gov |

Sample Preparation and Extraction Protocols for Diverse Matrices

The effective extraction of this compound from complex environmental matrices such as soil, water, and sediment is a critical first step in its analysis. The choice of method depends on the matrix type, the concentration of the analyte, and the required detection limits. Common approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For aqueous samples, such as groundwater, surface water, and wastewater, both LLE and SPE are viable options. In LLE, an organic solvent immiscible with water, such as dichloromethane or a mixture of hexane and acetone, is used to partition the analyte from the aqueous phase. The efficiency of the extraction can be influenced by the pH of the water sample. For aniline derivatives, extraction is often performed at a pH greater than 11. epa.gov Following extraction, the organic layer is separated, dried, and concentrated before analysis.

SPE has gained favor for the analysis of anilines and nitroanilines in water due to its efficiency, reduced solvent consumption, and potential for automation. chromatographyonline.comthermofisher.com For compounds like chlorinated nitroanilines, reversed-phase SPE cartridges, such as those packed with C18 or polymeric sorbents, are commonly employed. The general procedure involves conditioning the cartridge, loading the water sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like methanol or acetonitrile. On-line SPE coupled with high-performance liquid chromatography (HPLC) offers further advantages, including full automation and improved precision. chromatographyonline.comthermofisher.com

For solid matrices like soil and sediment, the extraction process is more complex. Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction are common techniques. These methods use an organic solvent or a mixture of solvents to extract the analyte from the solid material. For example, a mixture of methylene chloride and acetone (1:1) can be used for the extraction of aniline derivatives from solid samples. epa.gov After extraction, a cleanup step is often necessary to remove interfering co-extracted substances. Techniques such as Florisil column cleanup or gel permeation chromatography (GPC) can be employed for this purpose. epa.gov

Table 1: Overview of Sample Preparation and Extraction Protocols for this compound

| Matrix | Extraction Technique | Key Parameters |

| Water | Liquid-Liquid Extraction (LLE) | Solvent: Dichloromethane; pH > 11 |

| Solid-Phase Extraction (SPE) | Sorbent: C18 or polymeric; Eluent: Methanol/Acetonitrile | |

| Soil/Sediment | Soxhlet Extraction | Solvent: Methylene chloride/acetone (1:1) |

| Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure with organic solvents | |

| Cleanup (for solid matrices) | Florisil column, Gel Permeation Chromatography (GPC) |

Validation of Analytical Methods: Sensitivity, Selectivity, and Detection Limits

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. Key validation parameters include sensitivity, selectivity, linearity, accuracy, precision, and detection limits. For the analysis of this compound, gas chromatography (GC) and HPLC, often coupled with mass spectrometry (MS), are the primary analytical techniques.

Sensitivity and Detection Limits: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often expressed in terms of the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For trace environmental analysis of chlorinated nitroanilines, methods with low detection limits, typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, are required. For instance, an on-line SPE-HPLC method for nitroanilines in water reported method detection limits of 0.1–0.2 µg/L. chromatographyonline.com For GC-MS methods, the use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can significantly enhance sensitivity.

Selectivity: Selectivity refers to the ability of a method to measure the analyte of interest in the presence of other components in the sample. Chromatographic techniques like GC and HPLC provide selectivity by separating the analyte from potential interferences. The choice of the chromatographic column and the detector is crucial. For complex environmental samples, a single analytical technique may not provide sufficient selectivity. In such cases, the use of a confirmatory technique, such as GC-MS, is highly recommended to ensure unambiguous identification of the analyte. epa.gov Mass spectrometry provides high selectivity based on the mass-to-charge ratio of the analyte and its fragments.

Linearity, Accuracy, and Precision: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by analyzing spiked samples. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample and is usually expressed as the relative standard deviation (RSD). For environmental analysis, acceptable recoveries are typically in the range of 70-130%, with RSD values below 20%. For example, a study on nitroanilines in water reported recoveries ranging from 98% to 108% with an RSD of less than or equal to 0.3% for a 10 µg/L spiked standard. chromatographyonline.com

Table 2: Typical Validation Parameters for the Analysis of Chlorinated Nitroanilines

| Parameter | Typical Requirement/Value | Analytical Technique |

| Linearity (R²) | > 0.99 | GC-MS, HPLC-UV/MS |

| Accuracy (Recovery) | 70 - 130% | GC-MS, HPLC-UV/MS |

| Precision (RSD) | < 20% | GC-MS, HPLC-UV/MS |

| LOD | ng/L to µg/L range | On-line SPE-HPLC, GC-MS (SIM/MRM) |

| LOQ | ng/L to µg/L range | On-line SPE-HPLC, GC-MS (SIM/MRM) |

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,6-Trichloro-4-nitroaniline with high purity?

- Methodological Answer : The compound can be synthesized via nitration of 2,3,6-trichloroaniline using a mixed acid system (HNO₃/H₂SO₄). Key parameters include temperature control (0–5°C) to avoid over-nitration and side reactions. Post-reaction, neutralize excess acid with KOH and isolate via vacuum filtration. Purity can be enhanced through recrystallization in ethanol/water (3:1 v/v) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns (aromatic proton shifts at δ 7.8–8.2 ppm for nitro groups).

- FT-IR for functional group identification (asymmetric NO₂ stretch ~1520 cm⁻¹, NH₂ bend ~1620 cm⁻¹).

- HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity and detect trace impurities .

Q. How can solvent selection improve recrystallization yield and purity?

- Methodological Answer : Test mixed solvents (e.g., ethanol-DCM or acetone-hexane) to balance solubility and polarity. For this compound, ethanol-water (70:30) achieves >95% recovery with <1% impurities. Slow cooling (1°C/min) minimizes co-precipitation of byproducts .

Advanced Research Questions

Q. How do environmental factors (pH, light) influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Use buffered solutions (pH 3–11) and monitor via UV-Vis (λmax ~380 nm) over 72 hours. Nitroanilines degrade rapidly under alkaline conditions (pH >9) via hydrolysis.

- Photostability : Expose to UV light (254 nm) and analyze degradation products using LC-QTOF-MS. Chlorinated nitroaromatics often form quinone-like intermediates under UV .

Q. How to resolve contradictions in NMR and mass spectrometry data for deuterated analogs (e.g., this compound-d₄)?

- Methodological Answer :

- Isotopic Shifts : In ²H-NMR, expect signal suppression for deuterated positions; confirm deuteration efficiency (>98%) via mass spec (M+4 peak).

- Impurity Analysis : Use high-resolution MS to differentiate between isotopic peaks and contaminants (e.g., residual Cl⁻ adducts at m/z +34.97) .

Q. What mechanistic insights can be gained from studying the reduction of this compound to its amine derivative?

- Methodological Answer : Employ catalytic hydrogenation (Pd/C, H₂ at 50 psi) or chemical reduction (SnCl₂/HCl). Monitor reaction progress via TLC (silica, ethyl acetate/hexane). Kinetic studies (UV-Vis or in-situ FT-IR) reveal rate dependence on electron-withdrawing chloro groups, which slow reduction compared to non-chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.